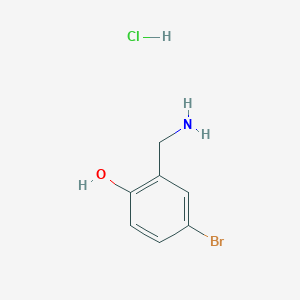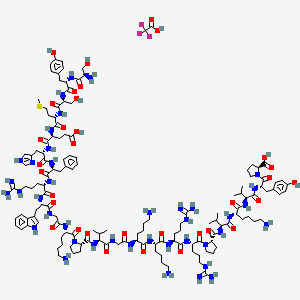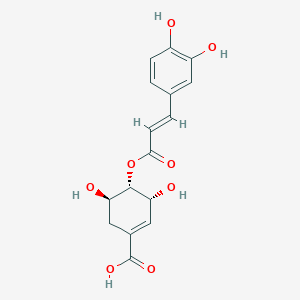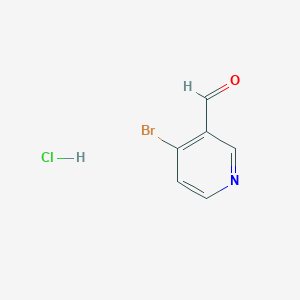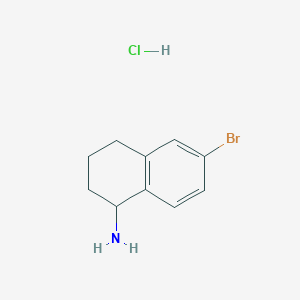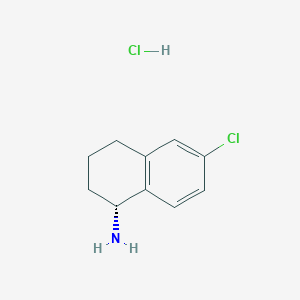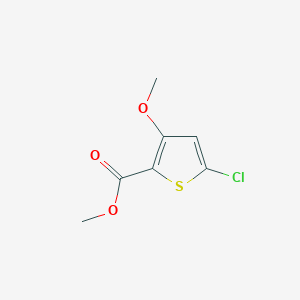![molecular formula C12H23ClN2O2 B3028357 tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride CAS No. 1946021-32-4](/img/structure/B3028357.png)
tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride
Vue d'ensemble
Description
Tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a spirocyclic compound that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. 4]octan-1-yl}carbamate hydrochloride.
Applications De Recherche Scientifique
Isomorphous Crystal Structures
A study by Baillargeon et al. (2017) investigated isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which include tert-butyl carbamate compounds. They explored the simultaneous hydrogen and halogen bonds on carbonyl groups, contributing to the understanding of molecular interactions and structures in this class of compounds (Baillargeon et al., 2017).
Synthesis Routes
Meyers et al. (2009) described efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound. This research highlighted its usefulness for further selective derivation, providing insights into novel compound synthesis (Meyers et al., 2009).
Diels‐Alder Reaction Preparation
Padwa et al. (2003) focused on the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan involving tert-butyl carbamate derivatives. This study is significant for understanding the synthesis of complex organic compounds (Padwa et al., 2003).
Acid-Catalyzed Rearrangement
Nativi et al. (1989) explored the acid-catalyzed rearrangement of tert-butyl azidoformate with various acetals. Their research provides valuable insights into the synthesis of protected amines and derivatives (Nativi et al., 1989).
Reagent for Introducing Boc Protecting Group
A study by Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids. This compound provides an alternative to other less stable compounds, highlighting advancements in the synthesis of protected amines (Rao et al., 2017).
Gabapentin-Base Synthesis
Amirani Poor et al. (2018) developed a method for producing biologically active compounds using tert-butyl carbamate derivatives in the synthesis process. This study contributes to the understanding of molecular interactions and the creation of novel compounds (Amirani Poor et al., 2018).
Synthesis of Jaspine B Intermediate
Tang et al. (2014) synthesized an intermediate of the natural product jaspine B, which showed cytotoxic activity against human carcinoma cell lines, using tert-butyl carbamate. This research contributes to the field of medicinal chemistry and drug synthesis (Tang et al., 2014).
Synthesis of 6-Azaspiro[4.3]Alkanes
Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes as new scaffolds for drug discovery, employing tert-butyl carbamate derivatives. This highlights the compound's role in the development of innovative pharmaceuticals (Chalyk et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-7-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBIUBJAZFIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1946021-32-4 | |
| Record name | Carbamic acid, N-6-azaspiro[3.4]oct-1-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946021-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



